An In-Depth Technical Guide to the Biological Activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
An In-Depth Technical Guide to the Biological Activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Executive Summary: This document provides a comprehensive technical overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule integrates a 2,5-dimethylpyrrole moiety with a 2-hydroxybenzoic acid (salicylic acid) backbone, creating a versatile scaffold with a spectrum of biological activities.[1] Research indicates this compound and its derivatives exhibit notable anti-inflammatory, antioxidant, antimicrobial, and anti-tuberculosis properties.[1] The mechanism of action is believed to involve the modulation of inflammatory pathways, scavenging of free radicals, and inhibition of specific enzymes crucial for pathogen virulence, such as protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis.[1] Furthermore, the core 2,5-dimethylpyrrole structure has been identified as a key pharmacophore for enhancing monoclonal antibody production in biotechnological applications.[1][2]
Introduction: A Molecule of Interest
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (molecular formula C₁₃H₁₃NO₃, molecular weight ~231.25 g/mol ) is an organic compound featuring a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at the para position of a benzoic acid moiety.[3][4] This unique combination of a salicylic acid backbone and a dimethylpyrrole group underpins its diverse biological activities. The salicylic acid component is a well-established pharmacophore with anti-inflammatory properties, while the pyrrole ring is a common motif in many biologically active compounds.[1][5]
Synthesis of the Core Scaffold
The most versatile and widely employed methodology for constructing the pyrrole ring in derivatives of this compound is the Paal-Knorr synthesis.[3] This classical approach involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, 4-amino-2-hydroxybenzoic acid.[1]
Detailed Protocol: Paal-Knorr Synthesis
Objective: To synthesize 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
Materials:
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4-amino-2-hydroxybenzoic acid
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2,5-hexanedione
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Glacial acetic acid
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Thin-layer chromatography (TLC) supplies
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Ice-cold water or dilute HCl
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Standard laboratory glassware and safety equipment
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1.0 equivalent) in glacial acetic acid (~5-10 mL per gram of amine).[1]
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Addition of Dione: To the stirring solution, add 2,5-hexanedione (1.1 equivalents) dropwise at room temperature.[1]
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Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Quenching: Once the starting material is consumed, cool the reaction mixture and carefully quench it by slowly adding ice-cold water or dilute HCl.[1]
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Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system.
Key Biological Activities and Mechanisms of Action
Preliminary studies and research on its derivatives indicate that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid possesses a range of biological activities.
Antioxidant Properties
The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.[3] This activity is likely attributable to the phenolic hydroxyl group on the benzoic acid ring, which can donate a hydrogen atom to neutralize free radicals.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.[1][3] The salicylic acid moiety is a known inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Antimicrobial and Anti-tuberculosis Activity
Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid have shown promising antimicrobial and anti-tuberculosis activity.[1][6] Some hydrazide analogs have displayed good antimicrobial activity with minimum inhibitory concentration (MIC) values in the range of 1–4 μg/mL.[6] Several compounds from this class have also exhibited potent in vitro anti-tuberculosis activity against the H37Rv strain of Mycobacterium tuberculosis, with MIC values of 1–2 μg/mL.[6]
The proposed mechanism for its anti-tuberculosis action involves the inhibition of protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis.[1] Furthermore, derivatives have been investigated as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), two enzymes essential for bacterial survival.[7][8][9]
Enhancement of Monoclonal Antibody Production
A notable and distinct biological activity was observed with a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide. This compound was found to increase monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures.[2][10] The compound was observed to suppress cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate (ATP).[2][10] A structure-activity relationship study identified the 2,5-dimethylpyrrole moiety as the most effective partial structure for this activity.[2]
Experimental Workflows and Data
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Workflow:
Caption: General workflow for an enzyme inhibition assay to determine IC50.
Structure-Activity Relationship (SAR) Insights
The biological activities of this class of compounds are intrinsically linked to their structural features.
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2-Hydroxybenzoic Acid Moiety: This salicylic acid component is crucial for the anti-inflammatory and likely some of the antioxidant properties. [1][11][12][13]* 2,5-Dimethyl-1H-pyrrol-1-yl Moiety: The substitution at the 4-position of the benzoic acid with the dimethylpyrrole ring is a key determinant of the enhanced and diverse biological activities, including antimicrobial effects and the unique ability to boost monoclonal antibody production. [1][2]The methyl groups on the pyrrole ring can influence the lipophilicity and steric interactions with biological targets.
Future Perspectives and Conclusion
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and its derivatives represent a promising scaffold for the development of new therapeutic agents. The diverse biological activities, from antimicrobial to potential applications in bioprocessing, highlight the versatility of this chemical structure. Future research should focus on:
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In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its various biological effects.
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In Vivo Efficacy and Toxicity: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of lead compounds. [14]* Lead Optimization: Synthesizing and screening a broader range of derivatives to improve potency and selectivity for specific biological targets.
References
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4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available from: [Link]
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4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS One. Available from: [Link]
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Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. Available from: [Link]
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4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. PubChem. Available from: [Link]
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A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available from: [Link]
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4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. National Institutes of Health. Available from: [Link]
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Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available from: [Link]
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Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. National Institutes of Health. Available from: [Link]
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A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace. Available from: [Link]
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Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PubMed. Available from: [Link]
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(PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. Available from: [Link]
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Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLOS One. Available from: [Link]
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Synthesis, in vitro assays, molecular docking, theoretical ADMET prediction, and evaluation of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]
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Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. National Institutes of Health. Available from: [Link]
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